molecular formula C14H17NO3 B1398072 4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid CAS No. 1183649-61-7

4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid

Cat. No. B1398072
M. Wt: 247.29 g/mol
InChI Key: PNTABEVYZYTPBC-UHFFFAOYSA-N
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Description

“4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is a chemical compound with a molecular weight of 247.29 . It is also known as MCBA.


Synthesis Analysis

The synthesis of benzamide derivatives, which are similar to the structure of “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is 1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalytic and Biological Applications

  • Organotin(IV) complexes derived from thioamide ligands, including those related to benzoic acid derivatives, were studied for their catalytic and biological activities. These compounds have shown influence on the peroxidation of linoleic acid by the enzyme lipoxygenase, indicating potential applications in biological systems and catalysis (Xanthopoulou et al., 2008).

Luminescent Coordination Polymers

  • Zinc(II) coordination polymers, synthesized using carboxypropoxy)benzoic acid and N-containing ligands, demonstrated luminescence sensing properties. These findings suggest potential applications in detecting substances like picric acid through fluorescence quenching (Zheng et al., 2021).

Liquid Crystal Synthesis

  • The synthesis of liquid crystal intermediates from benzoic acid derivatives highlights the significance of such compounds in developing materials with unique electro-optical properties. This research points toward applications in displays and optical devices (Qing, 2000).

Supramolecular Chemistry

  • Studies on the assembly of non-mesomorphic compounds into supramolecular liquid crystals through hydrogen-bonding interactions underline the importance of benzoic acid derivatives in designing materials with tunable phase behaviors and properties (Naoum et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” with care, using appropriate personal protective equipment.

properties

IUPAC Name

4-[[cyclobutanecarbonyl(methyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTABEVYZYTPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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